4,4-Diethoxy-N,N-dimethyl-1-butanamine

Description

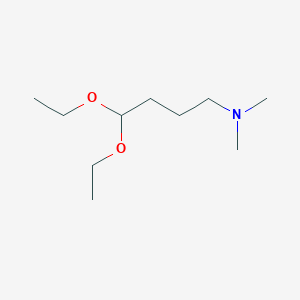

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-diethoxy-N,N-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO2/c1-5-12-10(13-6-2)8-7-9-11(3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXMWBLNSPNBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCN(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338168 | |

| Record name | 4,4-Diethoxy-N,N-dimethyl-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116-77-4 | |

| Record name | 4,4-Diethoxy-N,N-dimethyl-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Diethoxy-N,N-dimethylbutanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Diethoxy-N,N-dimethyl-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-DIETHOXY-N,N-DIMETHYLBUTANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P64QEI4T0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4-Diethoxy-N,N-dimethyl-1-butanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diethoxy-N,N-dimethyl-1-butanamine, also known as 4-(Dimethylamino)butyraldehyde diethyl acetal, is a key chemical intermediate with significant applications in the pharmaceutical industry. Its primary utility lies in the synthesis of various active pharmaceutical ingredients (APIs), most notably the triptan class of drugs used for the treatment of migraines.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and essential safety information.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[2] It is soluble in organic solvents such as chloroform and ethyl acetate but has limited solubility in water.[2] The following tables summarize its key chemical and physical properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4,4-diethoxy-N,N-dimethylbutan-1-amine[3] |

| CAS Number | 1116-77-4[1][3][4][5] |

| Molecular Formula | C₁₀H₂₃NO₂[3][4][5] |

| SMILES | CCOC(CCCN(C)C)OCC[1] |

| InChI | 1S/C10H23NO2/c1-5-12-10(13-6-2)8-7-9-11(3)4/h10H,5-9H2,1-4H3[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 189.30 g/mol [3][4][5] |

| Appearance | Colorless to light-yellowish lucent liquid[2] |

| Density | 0.844 g/mL at 25 °C[1] |

| Boiling Point | 194-195 °C |

| Flash Point | 69.9 °C (157.8 °F)[1] |

| Refractive Index | n20/D 1.421[1] |

| pKa (Predicted) | 9.71 ± 0.28[2] |

| Storage Temperature | 2-8°C[1][2] |

Spectroscopic Data

Synthesis Protocol

The synthesis of this compound is typically achieved through a Grignard reaction. A common procedure is outlined below.

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize this compound from 3-chloro-1-(N,N-dimethyl)propylamine.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Benzene

-

3-chloro-1-(N,N-dimethyl)propylamine

-

Triethyl orthoformate

-

Diatomaceous earth (Celite)

Procedure:

-

Under a nitrogen atmosphere, charge a 2L four-necked round-bottom flask with magnesium turnings (25 g).

-

Add benzene (50 mL), a benzene solution of 3-chloro-1-(N,N-dimethyl)propylamine (50 mL), triethyl orthoformate (20 g), and a small crystal of iodine.

-

Slowly heat the mixture to reflux. A vigorous reaction, indicating the initiation of the Grignard reaction, should be observed within 15-20 minutes.

-

Separately, prepare two addition funnels. One with the remaining benzene solution of 3-chloro-1-(N,N-dimethyl)propylamine and the other with triethyl orthoformate (174 g).

-

Slowly and simultaneously add the contents of both funnels to the reaction mixture over 3-4 hours while maintaining reflux.

-

After the addition is complete, cool the reaction mixture to 25 °C.

-

Filter the mixture through a pad of diatomaceous earth. Wash the filter cake with benzene (100 mL).

-

Remove the benzene from the filtrate by distillation at atmospheric pressure using a Vigreux column.

-

Distill the residue under a mild vacuum, keeping the bath temperature below 100 °C, to recover excess triethyl orthoformate.

-

Purify the final product, this compound, by vacuum distillation. The expected boiling point is 140-150 °C at 15-20 mmHg.

Diagram 1: Synthesis Workflow

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a crucial building block in the synthesis of several triptan-based drugs. These drugs are 5-HT1D receptor agonists used in the treatment of migraines.[1][2] Examples of such drugs include Sumatriptan, Rizatriptan, Almotriptan, and Zolmitriptan.[1][2] The dimethylaminobutyl moiety of the molecule is incorporated into the final tryptamine structure of these APIs.

Safety and Handling

This compound is classified as a combustible liquid and causes serious eye damage.[6] It may also cause skin irritation.[3]

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 4 | H227: Combustible liquid[6] |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage[3][6] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation (reported in some notifications)[3] |

Precautionary Measures:

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Wear protective gloves, protective clothing, eye protection, and face protection.[6]

-

Response: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[6]

-

Storage: Store in a well-ventilated place. Keep cool.[6]

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and established synthetic routes. Its primary importance in the pharmaceutical industry, particularly in the synthesis of anti-migraine medications, makes a thorough understanding of its chemistry and handling essential for researchers and professionals in drug development. While detailed public spectroscopic data is limited, the information provided in this guide offers a solid foundation for its safe and effective use in a laboratory and manufacturing setting.

References

An In-depth Technical Guide to 4,4-Diethoxy-N,N-dimethyl-1-butanamine (CAS 1116-77-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diethoxy-N,N-dimethyl-1-butanamine, with the CAS registry number 1116-77-4, is a synthetic organic compound that serves as a crucial intermediate in the pharmaceutical industry. Structurally, it is a dialkoxy amine characterized by a butanamine backbone with two ethoxy groups attached to the C4 position and two methyl groups on the terminal amine. This compound is primarily recognized for its role as a key building block in the synthesis of several members of the triptan class of drugs, which are widely used for the treatment of migraine headaches.[1] Triptans, such as Sumatriptan, Rizatriptan, Almotriptan, and Zolmitriptan, are selective agonists for serotonin (5-HT) 1B and 1D receptors.[1] While one commercial source suggests that this compound itself has been shown to be effective against 5-HT1 receptors, this claim is not substantiated by available scientific literature, and its primary utility remains as a precursor molecule.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid.[2][3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₃NO₂ | |

| Molecular Weight | 189.30 g/mol | |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 194-195 °C | [3] |

| Density | 0.844 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.421 | |

| Flash Point | 69.9 °C (157.8 °F) | |

| Storage Temperature | 2-8°C | [2] |

| SMILES | CCOC(CCCN(C)C)OCC | [2] |

| InChIKey | QKXMWBLNSPNBEY-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. However, some key mass spectrometry data has been reported.

Mass Spectrometry (GC-MS) : A mass spectrum is available in the NIST database, showing a base peak at m/z 58.[2] The fragmentation pattern is consistent with the structure of the molecule, with the base peak likely corresponding to the [CH2=N(CH3)2]+ fragment resulting from alpha-cleavage, a common fragmentation pathway for amines. Other significant peaks are observed at m/z 47 and 43.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy : While referenced in several databases, detailed and assigned ¹H and ¹³C NMR spectra are not readily accessible in the literature.[1][2]

Infrared (IR) Spectroscopy : Similarly, a detailed and assigned IR spectrum is not publicly available.

Experimental Protocols

The following section details a common method for the synthesis and purification of this compound.

Synthesis via Grignard Reaction

A prevalent method for the synthesis of this compound involves the Grignard reaction between the Grignard reagent derived from 3-dimethylamino-1-chloropropane and triethyl orthoformate.[3][4]

Step 1: Preparation of the Grignard Reagent

-

In a flame-dried, four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, under a nitrogen atmosphere, add magnesium turnings (1.0 equivalent).

-

Initiate the Grignard reaction by adding a small amount of a solution of 3-dimethylamino-1-chloropropane in an anhydrous solvent such as benzene or THF, along with a crystal of iodine.

-

Gently heat the mixture to initiate the reaction, which is indicated by a color change and the start of reflux.

-

Once the reaction has started, add the remaining solution of 3-dimethylamino-1-chloropropane dropwise, maintaining a gentle reflux.

Step 2: Reaction with Triethyl Orthoformate

-

To the freshly prepared Grignard reagent, add triethyl orthoformate (1.0-1.2 equivalents) dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-3 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and then carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or benzene).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless to light yellow liquid.

Role in Drug Development

The primary and well-documented role of this compound in drug development is as a key intermediate in the synthesis of triptan-class medications. Its structure provides the necessary four-carbon chain with a protected aldehyde functionality (the diethyl acetal) and a terminal dimethylamino group, which are essential features for the construction of the tryptamine core of these drugs.

The following diagram illustrates the logical workflow of its application in the synthesis of a generic triptan.

Caption: Synthetic pathway from starting materials to triptan drugs.

As depicted, the acetal group in this compound acts as a protecting group for the aldehyde functionality. This aldehyde is later deprotected under acidic conditions to participate in reactions like the Fischer indole synthesis, which forms the core indole structure of triptans.

Biological Activity

There is a lack of robust scientific evidence in the peer-reviewed literature to support any direct biological activity of this compound. While a commercial supplier notes its effectiveness against 5-HT1 receptors, this is not corroborated by primary research data. Therefore, its role in pharmacology should be considered that of a synthetic intermediate rather than a pharmacologically active agent itself. Its high hydrophilicity and low lipophilicity have been noted, which are properties that can be relevant in the context of drug delivery systems.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause serious eye damage.[5] Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with a critical role in the synthesis of important pharmaceutical compounds, particularly triptans. While its own biological activity is not well-established, its structural features make it an indispensable building block for drug development professionals in the field of migraine treatment. Further research into its properties and potential applications may uncover new uses for this versatile molecule.

References

An In-depth Technical Guide to 4-Dimethylaminobutyraldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-dimethylaminobutyraldehyde diethyl acetal, a key intermediate in the synthesis of various pharmaceutical compounds. This document includes a summary of its core properties, a detailed experimental protocol for its synthesis, and a visualization of its role in a significant synthetic pathway.

Core Physical and Chemical Properties

4-Dimethylaminobutyraldehyde diethyl acetal, also known as 4,4-diethoxy-N,N-dimethylbutylamine, is a colorless to light yellow liquid.[1] It is recognized for its utility as a building block in organic synthesis, particularly in the pharmaceutical industry. The following table summarizes its key quantitative properties.

| Property | Value |

| CAS Number | 1116-77-4 |

| Molecular Formula | C₁₀H₂₃NO₂ |

| Molecular Weight | 189.30 g/mol [1] |

| Boiling Point | 95°C at 11 mmHg[2] |

| Density | 0.87 g/cm³[3] |

| Refractive Index | 1.42[4] |

| Purity | >98.0% (GC)[1] |

| Appearance | Colorless to Light yellow clear liquid[1] |

| Solubility | Soluble in Chloroform and Ethyl Acetate.[5] |

| Sensitivity | Moisture Sensitive[4] |

Experimental Protocols: Synthesis via Grignard Reaction

The synthesis of 4-dimethylaminobutyraldehyde diethyl acetal can be effectively achieved through a Grignard reaction. The following protocol details the synthesis from 3-chloro-1-(N,N-dimethyl)propylamine and triethyl orthoformate.[1]

Materials:

-

Magnesium turnings

-

Benzene

-

3-(N,N-dimethylamino)propyl chloride solution in benzene

-

Triethyl orthoformate

-

Iodine (crystal)

-

Nitrogen atmosphere

-

2L four-necked round bottom flask

-

20cm Vigreux column

-

Distillation apparatus

Procedure:

-

Under a nitrogen atmosphere, charge a 2L four-necked round bottom flask with magnesium turnings (25g).[1]

-

Add benzene (50mL), a portion of the 3-(N,N-dimethylamino)propyl chloride solution in benzene (50mL), triethyl orthoformate (20g), and a small crystal of iodine to the reaction flask.[1]

-

Gently heat the mixture to reflux. The initiation of the Grignard reaction is indicated by a vigorous reaction within 15-20 minutes.[1]

-

Separately, take the remaining 3-(N,N-dimethylamino)propyl chloride solution and triethyl orthoformate (174g) into two addition funnels.[1]

-

Slowly add the contents of both funnels to the reaction mixture over a period of 3-4 hours while maintaining the reflux temperature.[1]

-

After the addition is complete, cool the reaction mass to 25°C and filter it through a celite pad. Wash the filter cake with benzene (100mL).[1]

-

Remove the benzene from the filtrate using a 20cm Vigreux column at atmospheric pressure.[1]

-

Distill the residue under a mild vacuum, keeping the mass temperature below 100°C, to recover the excess triethyl orthoformate.[1]

-

Finally, distill the remaining product under vacuum to obtain 4-(N,N-dimethylamino)-butyraldehyde diethyl acetal as a colorless liquid. The expected yield is approximately 125g (75.8%).[1]

Visualizations: Synthetic Pathway

4-Dimethylaminobutyraldehyde diethyl acetal is a crucial intermediate in the synthesis of tryptamine derivatives, which are foundational for several anti-migraine drugs.[4] The following diagram illustrates the synthetic pathway from 3-dimethylamino-1-chloropropane to the target compound.

Caption: Synthetic pathway for 4-dimethylaminobutyraldehyde diethyl acetal.

The following diagram illustrates a general experimental workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for synthesis and purification.

References

- 1. 4,4-Diethoxy-N,N-dimethyl-1-butanamine synthesis - chemicalbook [chemicalbook.com]

- 2. CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate - Google Patents [patents.google.com]

- 3. Process For Preparation Of 4 Chlorobutyraldehyde Diethyl Acetal [quickcompany.in]

- 4. WO2003101931A2 - Preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]

- 5. CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]

An In-depth Technical Guide to 4,4-Diethoxy-N,N-dimethyl-1-butanamine: Structure, Bonding, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4,4-Diethoxy-N,N-dimethyl-1-butanamine, a key intermediate in the synthesis of various pharmaceutical agents.[1][2][3][4] This document details its molecular structure, bonding characteristics, physicochemical properties, and provides in-depth experimental protocols for its synthesis and characterization.

Core Molecular Structure and Bonding

This compound, with the IUPAC name 4,4-diethoxy-N,N-dimethylbutan-1-amine and CAS number 1116-77-4, possesses a unique structure featuring a tertiary amine and an acetal functional group.[5] The molecule is built upon a four-carbon butane chain. At one terminus (C1), a dimethylamino group is attached, while the other end (C4) is bonded to two ethoxy groups, forming a diethyl acetal.[2] This combination of a basic nitrogenous group and a protected aldehyde functionality makes it a versatile building block in organic synthesis.[2]

The central butane chain consists of sp³ hybridized carbon atoms, leading to tetrahedral geometries and bond angles approximating 109.5°. The nitrogen atom of the dimethylamino group is also sp³ hybridized, with a lone pair of electrons residing in one of the hybrid orbitals, which imparts basic properties to the molecule. The acetal carbon (C4) is sp³ hybridized and is bonded to two oxygen atoms, which are in turn connected to ethyl groups. The presence of eight rotatable bonds allows for significant conformational flexibility.[2]

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, purification, and use in synthetic procedures.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₃NO₂ | [1][2][5] |

| Molecular Weight | 189.30 g/mol | [1][5] |

| CAS Number | 1116-77-4 | [5] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Density | 0.844 g/mL at 25 °C | [6] |

| Boiling Point | 140-150 °C at 15-20 mmHg | [3][7] |

| Refractive Index | n20/D 1.421 | [6] |

| Flash Point | 62.6 °C (157.8 °F) | [1] |

| Topological Polar Surface Area | 21.7 Ų | [2][5] |

| XLogP3-AA | 1.6 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 8 | [2] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: While publicly available spectra are limited, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the molecular structure.

-

¹H NMR: The spectrum would show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons), the N,N-dimethyl group (a singlet), and the methylene protons of the butane chain (complex multiplets).

-

¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for each of the ten carbon atoms in the molecule. PubChem lists a ¹³C NMR spectrum for this compound, which can be used as a reference for experimental verification.[5]

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound in the NIST database.[5] The fragmentation pattern of aliphatic amines is typically dominated by alpha-cleavage.[8] For this compound, the most prominent fragmentation is expected to be the cleavage of the C-C bond adjacent to the nitrogen atom, which would result in a stable immonium ion. The NIST GC-MS data indicates a top peak at m/z 58, which corresponds to the [CH₂=N(CH₃)₂]⁺ fragment, a characteristic feature of N,N-dimethylalkylamines.[5][9] Other significant peaks are observed at m/z 47 and 43.[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Grignard reaction.[3][7] The following protocol is a detailed method for its preparation.

Reaction Scheme:

Caption: Synthesis workflow for this compound.

Materials and Reagents:

-

3-dimethylamino-1-chloropropane

-

Magnesium turnings

-

Iodine (crystal)

-

Triethyl orthoformate

-

Anhydrous benzene (or a suitable ether solvent like THF)

-

Diatomaceous earth (Celite)

Procedure:

-

Grignard Reagent Formation:

-

In a 2L four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge magnesium turnings (25 g) under a nitrogen atmosphere.[3][7]

-

Add a small crystal of iodine to activate the magnesium.[3]

-

In the dropping funnel, prepare a solution of 3-dimethylamino-1-chloropropane in anhydrous benzene.

-

Add a small portion of the 3-dimethylamino-1-chloropropane solution to the magnesium turnings to initiate the reaction. The initiation of the Grignard reaction is indicated by a vigorous reaction.[3][7]

-

Once the reaction has started, add the remaining 3-dimethylamino-1-chloropropane solution dropwise while maintaining a gentle reflux.

-

-

Reaction with Triethyl Orthoformate:

-

Work-up and Purification:

-

After the addition is complete, continue refluxing for an additional hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to 25 °C and filter through a pad of diatomaceous earth to remove unreacted magnesium and magnesium salts.[3][7]

-

Remove the benzene by distillation at atmospheric pressure using a Vigreux column.[3][7]

-

Recover the excess triethyl orthoformate by distillation under mild vacuum, keeping the bath temperature below 100 °C.[3][7]

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid (boiling point: 140-150 °C at 15-20 mmHg).[3][7] A typical yield is around 70-76%.[3][7]

-

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions: Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program that allows for the separation of the product from any impurities.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode.

-

Analysis: Compare the obtained mass spectrum with reference spectra from databases like NIST to confirm the identity of the compound.[5] The fragmentation pattern should be analyzed to further verify the structure.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several triptan-class drugs, which are used for the treatment of migraine headaches.[1][2][3][4] These drugs are 5-HT1D receptor agonists.[2] The acetal group in this compound serves as a protected form of an aldehyde, which can be deprotected under acidic conditions to participate in further reactions, such as the Fischer indole synthesis, to construct the core indole structure of many triptans like Sumatriptan, Rizatriptan, Almotriptan, and Zolmitriptan.[3] Its high hydrophilicity and low lipophilicity also make it an interesting candidate for consideration in drug delivery systems.[1]

References

- 1. biosynth.com [biosynth.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 1116-77-4 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C10H23NO2 | CID 547078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 4,4-Diethoxy-N,N-dimethyl-1-butanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. The molecular structure of 4,4-Diethoxy-N,N-dimethyl-1-butanamine, which features both polar (tertiary amine, ether oxygens) and non-polar (alkyl chain) characteristics, suggests a broad solubility range in various organic solvents.

Solubility Profile of this compound

Based on its chemical structure and available qualitative statements, this compound is generally described as being soluble in organic solvents with limited solubility in water.[1] The presence of the tertiary amine and two ether groups allows for hydrogen bonding with protic solvents and dipole-dipole interactions with other polar molecules. The butyl chain contributes to its solubility in less polar organic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents. The following table provides a qualitative and predicted solubility profile based on general chemical principles.

| Solvent Classification | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Miscible | The tertiary amine and ether oxygens can form hydrogen bonds with the hydroxyl group of the alcohols. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Miscible | The dipole-dipole interactions between the solvent and the polar functional groups of the compound favor miscibility. |

| Non-Polar | Hexane, Toluene | Soluble to Miscible | The non-polar butyl group and the overall molecular size allow for significant van der Waals interactions with non-polar solvents. |

| Halogenated | Dichloromethane, Chloroform | Miscible | The compound is expected to be highly soluble due to favorable dipole-dipole interactions. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a liquid compound like this compound in organic solvents. These methods can be used to generate the quantitative data that is currently unavailable.

Method 1: Visual Miscibility/Solubility Test (Qualitative)

This method provides a rapid qualitative assessment of solubility.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Small, clean, and dry test tubes or vials with caps

-

Graduated pipettes or micropipettes

-

Vortex mixer (optional)

Procedure:

-

Add a known volume (e.g., 0.1 mL) of this compound to a test tube.

-

To this, add the selected organic solvent in incremental volumes (e.g., 0.1 mL at a time).

-

After each addition, cap the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more consistent mixing.

-

Visually inspect the solution against a well-lit background.

-

Observe for the formation of a single, clear, and homogenous phase (miscible/soluble) or the presence of two distinct layers, cloudiness, or droplets (immiscible/insoluble).

-

Continue adding the solvent up to a certain ratio (e.g., 1:10, 1:100) to assess the degree of solubility.

Method 2: Gravimetric Method for Saturated Solutions (Quantitative)

This method determines the solubility of a compound in a solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (if necessary)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a glass vial. "Excess" means that there should be undissolved solute present.

-

Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature for a few hours to let the undissolved solute settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. If fine particles are present, a syringe filter can be used.

-

Transfer the collected supernatant to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely evaporated, weigh the dish or vial containing the residue of this compound.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant taken (mL)) * 100

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

References

Technical Guide: Spectroscopic and Synthetic Overview of 4,4-Diethoxy-N,N-dimethyl-1-butanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diethoxy-N,N-dimethyl-1-butanamine, a key intermediate in the synthesis of various pharmaceutical compounds, is a molecule of significant interest in medicinal chemistry and drug development. Its structural features, including a tertiary amine and an acetal functional group, make it a versatile building block. This technical guide provides a comprehensive overview of the available spectral data and a detailed synthesis protocol for this compound, aimed at professionals in research and development.

Synthesis of this compound

The synthesis of this compound can be achieved through a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Experimental Protocol:

A common synthetic route involves the reaction of 3-dimethylamino-1-chloropropane with magnesium to form a Grignard reagent. This reagent then reacts with triethyl orthoformate to yield the desired product, this compound.[1]

Step 1: Formation of the Grignard Reagent

In a dried reaction vessel under an inert atmosphere (e.g., nitrogen), magnesium turnings are introduced. A solution of 3-dimethylamino-1-chloropropane in a suitable anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), is added dropwise to the magnesium suspension. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine, and the mixture is stirred until the magnesium is consumed.

Step 2: Reaction with Triethyl Orthoformate

The freshly prepared Grignard reagent is then added slowly to a solution of triethyl orthoformate in an anhydrous ether solvent at a controlled temperature. The reaction mixture is stirred for a specified period to ensure complete reaction.

Step 3: Work-up and Purification

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a colorless to light-yellowish liquid.[2]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The dimethylamino group would appear as a singlet, while the ethoxy groups would exhibit a triplet for the methyl protons and a quartet for the methylene protons. The protons of the butyl chain would appear as multiplets.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would be characteristic of the acetal, alkyl, and amine functionalities present.

General Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O). A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the spectrum is acquired by applying a strong magnetic field and radiofrequency pulses.

-

Data Processing: The resulting free induction decay (FID) is Fourier-transformed to obtain the NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 189.30 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 189.[3] The fragmentation pattern would likely involve the loss of ethoxy groups and cleavage of the butyl chain.

General Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The sample molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. Key expected absorption bands for this compound would include:

-

C-H stretching vibrations for the alkyl groups.

-

C-O stretching vibrations for the ether linkages of the acetal group.

-

C-N stretching vibrations for the tertiary amine.

General Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The sample is placed in an infrared spectrometer, and a beam of infrared radiation is passed through it.

-

Spectrum Generation: The instrument measures the amount of radiation absorbed at each frequency, generating an IR spectrum that plots absorbance or transmittance against wavenumber (cm⁻¹).

Data Summary

| Property | Value |

| Molecular Formula | C₁₀H₂₃NO₂ |

| Molecular Weight | 189.30 g/mol |

| Appearance | Colorless to light-yellowish liquid[2] |

| Boiling Point | 194-195 °C |

| Density | 0.844 g/mL at 25 °C |

Note: The spectral data presented below is predicted based on the chemical structure, as experimentally determined data from public databases was not available at the time of this report.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.2 | s | 6H | -N(CH₃)₂ | |

| ~1.1 | t | 6H | -OCH₂CH₃ | |

| ~3.5 | q | 4H | -OCH₂CH₃ | |

| ~1.5 - 1.7 | m | 4H | -CH₂CH₂- | |

| ~2.3 | t | 2H | -CH₂N- | |

| ~4.4 | t | 1H | -CH(OEt)₂ |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| ~103 | -CH(OEt)₂ | |

| ~60 | -OCH₂CH₃ | |

| ~59 | -CH₂N- | |

| ~45 | -N(CH₃)₂ | |

| ~30 | -CH₂- | |

| ~22 | -CH₂- | |

| ~15 | -OCH₂CH₃ |

| Mass Spectrometry (Predicted) | m/z | Assignment |

| 189 | [M]⁺ | |

| 144 | [M - OCH₂CH₃]⁺ | |

| 102 | [CH(OCH₂CH₃)₂]⁺ | |

| 58 | [CH₂=N(CH₃)₂]⁺ (base peak) |

| IR Spectroscopy (Predicted) | Wavenumber (cm⁻¹) | Assignment |

| 2970-2800 | C-H stretch (alkyl) | |

| 1120-1050 | C-O stretch (acetal) | |

| 1250-1020 | C-N stretch (tertiary amine) |

Conclusion

This technical guide provides a foundational understanding of the synthesis and expected spectral properties of this compound. While detailed experimental spectral data is currently limited in the public domain, the provided information on the synthetic protocol and predicted spectral characteristics serves as a valuable resource for researchers and professionals involved in the synthesis and characterization of this important pharmaceutical intermediate. Further experimental investigation is encouraged to populate the spectral databases and provide a more complete analytical profile of this compound.

References

A Technical Overview of 4,4-Diethoxy-N,N-dimethyl-1-butanamine: Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of 4,4-Diethoxy-N,N-dimethyl-1-butanamine, a key intermediate in pharmaceutical synthesis. The following sections detail its molecular characteristics and illustrate its pivotal role in the manufacturing of several important drug compounds.

Quantitative Data Summary

The fundamental physicochemical properties of this compound (CAS No: 1116-77-4) are summarized in the table below.[1] These data are essential for its application in synthetic chemistry, enabling precise control over reaction conditions and purification processes.

| Property | Value |

| Molecular Formula | C₁₀H₂₃NO₂[1][2][3] |

| Molecular Weight | 189.30 g/mol [1] |

| Appearance | Colorless to light yellow liquid[2][4] |

| Density | 0.844 g/mL at 25 °C[4] |

| Boiling Point | 230.7 °C |

| Flash Point | 62.6 °C to 69.9 °C |

| Refractive Index | n20/D 1.421[4] |

| Storage Temperature | 2-8°C[2] |

Role in Pharmaceutical Synthesis

This compound is a versatile chemical reagent primarily utilized in organic synthesis.[5] It serves as a crucial building block in the production of various pharmaceutical intermediates.[4] Notably, it is a key precursor in the synthesis of several triptan-class medications, which are agonists for 5-HT1 receptors and are prescribed for the treatment of migraines.[4]

The diagram below illustrates the role of this compound as a common intermediate in the synthesis pathway leading to multiple triptan drugs.

References

An In-depth Technical Guide to the Key Functional Groups of 4,4-Diethoxy-N,N-dimethyl-1-butanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Diethoxy-N,N-dimethyl-1-butanamine (CAS: 1116-77-4), also known as 4-(Dimethylamino)butyraldehyde diethyl acetal, is a versatile synthetic intermediate crucial in the production of various pharmaceuticals.[1] Its molecular structure is characterized by two primary functional groups: a tertiary amine and a diethyl acetal . This guide provides a detailed analysis of these functional groups, exploring their chemical properties, significance in drug development, potential metabolic pathways, and relevant experimental protocols. Understanding the distinct roles and reactivity of each group is essential for optimizing synthetic routes and predicting the pharmacokinetic and pharmacodynamic profiles of resulting drug candidates.

1. Molecular Structure and Core Functional Groups

The chemical structure of this compound combines a flexible four-carbon chain with two distinct functional moieties at either end. This unique arrangement makes it a valuable building block, particularly in the synthesis of tryptamine-based drugs like Sumatriptan and Zolmitriptan, which are used to treat migraines.[1]

The two key functional groups are:

-

Tertiary Amine (-N(CH₃)₂): Located at the C1 position, this group consists of a nitrogen atom bonded to two methyl groups and the butyl chain.

-

Acetal (-CH(OCH₂CH₃)₂): Located at the C4 position, this group consists of a carbon atom single-bonded to two ethoxy groups. It serves as a protected form of an aldehyde.[2][3]

graph "Functional_Groups" {

layout=neato;

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

Nodes for the carbon chain

C1 [pos="0,0!", label="C1"];

C2 [pos="1.5,0!", label="C2"];

C3 [pos="3,0!", label="C3"];

C4 [pos="4.5,0!", label="C4"];

Nodes for the functional groups

Amine [pos="-1.5,0.75!", shape=box, style=rounded, label="Tertiary Amine\n-N(CH₃)₂", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Acetal [pos="6,0.75!", shape=box, style=rounded, label="Acetal\n-CH(OEt)₂", fillcolor="#34A853", fontcolor="#FFFFFF"];

Edges connecting the structure

C1 -- C2;

C2 -- C3;

C3 -- C4;

Amine -- C1 [label=" N-C Bond"];

Acetal -- C4 [label=" C-O Bonds"];

}

Caption: A typical experimental workflow for acetal deprotection.

The dual functionality of this compound makes it a highly strategic molecule in synthetic and medicinal chemistry. The tertiary amine provides a basic handle for solubilization and strong receptor interactions, but it is also a primary site for metabolic modification. Conversely, the acetal group offers a stable, non-reactive mask for a potent electrophilic aldehyde, which can be revealed under controlled acidic conditions. For researchers in drug development, a thorough understanding of the interplay between these two groups is paramount for designing efficient syntheses, controlling reactivity, and engineering molecules with desirable ADME (absorption, distribution, metabolism, and excretion) properties.

References

A Comprehensive Technical Guide to 4,4-Diethoxy-N,N-dimethyl-1-butanamine for Researchers and Drug Development Professionals

An In-depth Overview of a Key Pharmaceutical Intermediate

This technical guide provides a detailed overview of 4,4-Diethoxy-N,N-dimethyl-1-butanamine (CAS No. 1116-77-4), a crucial intermediate in the synthesis of several key pharmaceutical compounds. This document is intended for researchers, scientists, and professionals involved in drug development, offering comprehensive data on its commercial availability, physicochemical properties, and its application in synthetic organic chemistry.

Introduction

This compound, also known as 4-Dimethylaminobutyraldehyde diethyl acetal, is a light yellow liquid with the chemical formula C10H23NO2.[1][2] It serves as a versatile building block in organic synthesis, most notably as a key precursor in the production of triptans, a class of drugs used to treat migraines.[1][2] Its role in the synthesis of antimigraine agents such as Sumatriptan, Rizatriptan, Almotriptan, and Zolmitriptan underscores its significance in the pharmaceutical industry.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 1116-77-4 | [1][3][4] |

| Molecular Formula | C10H23NO2 | [1][3] |

| Molecular Weight | 189.30 g/mol | [1] |

| Appearance | Light yellow liquid | [1][2] |

| Density | 0.844 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.421 | [5] |

| Boiling Point | 92-93 °C | [5] |

| Flash Point | 69.9 °C (157.8 °F) | |

| Storage Temperature | 2-8°C |

Commercial Suppliers

This compound is commercially available from a variety of chemical suppliers. The following table provides a non-exhaustive list of vendors, along with available quantities and purities to aid in procurement for research and development purposes.

| Supplier | Available Quantities | Purity |

| Sigma-Aldrich | 5 g, 25 g | Technical Grade |

| Biosynth | 50 g, 100 g, 250 g, 500 g, 1 kg | Min. 95% |

| Apollo Scientific | Inquire for details | Not specified |

| Santa Cruz Biotechnology | Inquire for details | Not specified |

| Oakwood Chemical | 250 mg, 1 g, 10 g | Not specified |

| Conier Chem & Pharma | Bulk quantities available | Not specified |

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a Grignard reaction. The process starts with the reaction of 1-bromo-3-chloropropane and a dimethylamine solution, using PEG as a phase transfer catalyst, to yield 3-dimethylamino-1-chloropropane. This intermediate then reacts with magnesium to form a Grignard reagent. The final step is the reaction of this Grignard reagent with triethyl orthoformate to produce this compound. A reported yield for this synthesis is approximately 70.11%.[1]

Use in the Synthesis of Zolmitriptan

This compound is a key reactant in the Fischer indole synthesis of Zolmitriptan. The general procedure involves the condensation of (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one with 4,4-diethoxy-N,N-dimethylbutylamine in an acidic aqueous environment.[6]

A representative experimental protocol is as follows:

-

A diluted reaction mixture containing (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one is prepared through the diazotization of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one and subsequent reduction.[6]

-

This mixture is heated to approximately 90°C.[6]

-

An equimolar amount of 4,4-diethoxy-N,N-dimethylbutylamine is added to the heated reaction mixture.[6]

-

The mixture is brought to a moderate reflux at around 98°C and stirred for approximately 2.5 hours.[6]

-

After the reaction is complete, the mixture is cooled to room temperature for subsequent workup and purification of the Zolmitriptan product.[6]

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound.

Signaling Pathway of Triptans

The therapeutic effect of triptans, which are synthesized using this compound, is mediated through their agonist activity at serotonin 5-HT1B and 5-HT1D receptors.

Caption: Mechanism of action of triptans at 5-HT1B/1D receptors.

References

An In-depth Technical Guide to the Safety and Handling of 4,4-Diethoxy-N,N-dimethyl-1-butanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4,4-Diethoxy-N,N-dimethyl-1-butanamine (CAS No. 1116-77-4), a key intermediate in the synthesis of various pharmaceutical compounds, notably triptans used in the treatment of migraines.[1][2] Adherence to strict safety protocols is crucial when working with this chemical to mitigate potential risks.

Chemical Identification and Physical Properties

Synonyms: (4,4-Diethoxy-butyl)-dimethyl-amine, 4-(Dimethylamino)butyraldehyde diethyl acetal, N,N-Dimethyl-4,4-diethoxybutylamine.[3]

Molecular Formula: C₁₀H₂₃NO₂[3]

Molecular Weight: 189.30 g/mol [3]

| Property | Value | Source |

| Appearance | Colorless to light-yellowish liquid | [4] |

| Density | 0.844 g/mL at 25 °C | [5] |

| Boiling Point | 140-150 °C at 15-20 mmHg | [6] |

| Flash Point | 69.9 °C (157.8 °F) | [5] |

| Refractive Index | n20/D 1.421 | [5] |

| Storage Temperature | 2-8°C | [5] |

Hazard Identification and Safety Precautions

GHS Hazard Classification:

-

Serious Eye Damage/Eye Irritation: Category 1[7]

-

Acute Toxicity (Oral): Category 4[7]

-

Acute Toxicity (Dermal): Category 4[7]

-

Acute Toxicity (Inhalation): Category 4[7]

-

Skin Corrosion/Irritation: Category 2 (Reported by a minority of notifiers)[3]

Hazard Statements:

-

H318: Causes serious eye damage.[7]

-

H302: Harmful if swallowed.[7]

-

H312: Harmful in contact with skin.[7]

-

H332: Harmful if inhaled.[7]

-

H315: Causes skin irritation (Reported by a minority of notifiers).[3]

Precautionary Statements:

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P330, P362+P364[7]

-

Storage: Store in a well-ventilated place. Keep cool.[4]

-

Disposal: P501[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[7]

-

Skin Protection: Chemical resistant gloves (e.g., butyl rubber, nitrile rubber), protective clothing.[7]

-

Respiratory Protection: Use in a well-ventilated area. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended.[5]

Handling, Storage, and First Aid

Safe Handling:

-

Avoid contact with skin and eyes.[7]

-

Do not breathe vapor or mist.[7]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Wash hands thoroughly after handling.[7]

-

Keep away from heat, sparks, and open flames.[4]

-

Containers should be kept tightly closed when not in use.[7]

Storage:

-

Store in a cool, dry, and well-ventilated area.[4]

-

Recommended storage temperature is 2-8°C.[5]

-

Keep in a tightly closed container.[7]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[7]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[7]

Toxicological and Ecotoxicological Data

Acute Toxicity:

| Route | Classification | Notes |

| Oral | Category 4 (Harmful if swallowed) | [7] |

| Dermal | Category 4 (Harmful in contact with skin) | [7] |

| Inhalation | Category 4 (Harmful if inhaled) | [7] |

Ecotoxicity:

Specific data on the toxicity of this compound to aquatic life (fish, daphnia, algae) is not available. It is recommended to prevent its release into the environment.

Experimental Protocols

Synthesis of this compound

The following is a representative protocol adapted from literature procedures for the synthesis of this compound via a Grignard reaction.[6]

Materials:

-

Magnesium turnings

-

Iodine crystal (catalyst)

-

3-Chloro-N,N-dimethylpropan-1-amine

-

Triethyl orthoformate

-

Anhydrous benzene (or a suitable ether solvent like THF)

-

Diatomaceous earth (Celite®)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel under a nitrogen atmosphere, add magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

In the addition funnel, prepare a solution of 3-Chloro-N,N-dimethylpropan-1-amine in anhydrous benzene.

-

Add a small portion of the 3-Chloro-N,N-dimethylpropan-1-amine solution to the magnesium turnings to initiate the Grignard reaction. Gentle heating may be required.

-

Once the reaction has initiated (indicated by a color change and gentle reflux), add the remaining 3-Chloro-N,N-dimethylpropan-1-amine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, add triethyl orthoformate dropwise from a separate addition funnel.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Filter the mixture through a pad of diatomaceous earth to remove magnesium salts.

-

Separate the organic layer, and extract the aqueous layer with the solvent used for the reaction.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless to light-yellowish liquid.

References

- 1. biosynth.com [biosynth.com]

- 2. ENVIRONMENTAL [oasis-lmc.org]

- 3. This compound | C10H23NO2 | CID 547078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. This compound 1116-77-4 [sigmaaldrich.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of Triptans Utilizing 4,4-Diethoxy-N,N-dimethyl-1-butanamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and experimental protocols for the synthesis of various triptans, a class of drugs primarily used for the treatment of migraine headaches. The synthesis strategies outlined herein utilize 4,4-Diethoxy-N,N-dimethyl-1-butanamine (also known as N,N-dimethylaminobutyraldehyde diethyl acetal) or its dimethoxy analogue as a key building block for the construction of the core indole structure common to triptans. The primary synthetic method described is the Fischer indole synthesis, a robust and widely employed reaction in medicinal chemistry. This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone, in this case, the masked aldehyde provided by this compound, to form the indole ring system.[1][2][3][4][5] The protocols detailed below are based on information disclosed in various patents and scientific literature.

Core Synthetic Pathway: Fischer Indole Synthesis

The general principle behind the synthesis of the triptan core involves the reaction of a suitably substituted phenylhydrazine hydrochloride with this compound in an acidic medium. The acetal hydrolyzes in situ to form the corresponding aldehyde, which then undergoes condensation with the hydrazine to form a hydrazone. Subsequent acid-catalyzed[2][2]-sigmatropic rearrangement (the Fischer indole synthesis) leads to the formation of the indole ring with the desired dimethylaminoethyl side chain at the 3-position.[6]

Synthesis of Zolmitriptan

Zolmitriptan is synthesized via a three-step, one-pot reaction sequence starting from (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one.[1][2] The key step is the Fischer indole cyclization with 4,4-diethoxy-N,N-dimethylbutylamine.[1][2][7] An improved process boasts an overall yield of 60% with a purity of 99.9% as determined by HPLC, and notably avoids the need for column chromatography.[8]

Experimental Protocol: One-Pot Synthesis of Zolmitriptan

-

Diazotization: (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one is diazotized using sodium nitrite in the presence of hydrochloric acid at a low temperature (typically 0-5 °C).[2]

-

Reduction: The resulting diazonium salt is then reduced in situ to the corresponding (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one using a reducing agent such as stannous chloride in an acidic aqueous environment.[7]

-

Fischer Indole Cyclization: The reaction mixture containing the hydrazine derivative is heated to approximately 90 °C.[1][2] 4,4-Diethoxy-N,N-dimethylbutylamine is then added to the heated mixture.[1][2] The reaction is brought to reflux (around 98 °C) and maintained for about 2.5 to 3-4 hours to facilitate the cyclization and formation of zolmitriptan.[1][2]

-

Work-up and Isolation: After cooling, the pH of the reaction mixture is adjusted to induce precipitation. The crude product can be isolated as its hydrochloride salt by salting out with sodium chloride at a reduced temperature.[1] The free base of zolmitriptan, which is insoluble in water, can be liberated by adding an alkali metal carbonate or hydroxide.[1]

-

Purification: The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture or isopropyl alcohol and n-heptane, to yield zolmitriptan of high purity.[1]

Quantitative Data for Zolmitriptan Synthesis

| Parameter | Value | Reference |

| Starting Material | (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one | [1][2] |

| Key Reagent | 4,4-Diethoxy-N,N-dimethylbutylamine | [1][2] |

| Cyclization Temperature | ~98 °C (Reflux) | [1][2] |

| Cyclization Time | 2.5 - 4 hours | [1][2] |

| Overall Yield | 60% | [8] |

| Purity (HPLC) | 99.9% | [8] |

Logical Workflow for Zolmitriptan Synthesis

Caption: One-pot synthesis of Zolmitriptan.

Synthesis of Sumatriptan

The synthesis of Sumatriptan also employs the Fischer indole synthesis as the key strategic step. 4-Hydrazino-N-methyl-benzene methanesulfonamide hydrochloride is reacted with a 4,4-dialkoxy-N,N-dimethylbutanamine, such as the dimethoxy variant, to form the indole ring.[9]

Experimental Protocol: Sumatriptan Synthesis

-

Hydrazone Formation (Intermediate Step): In some described methods, 4-hydrazino-N-methyl-benzene methanesulfonamide hydrochloride is first reacted with 4,4-dimethoxy-N,N-dimethylbutanamine in a 2N hydrochloric acid solution to prepare the intermediate 4-[2-[4-(Dimethylamino)butylidene]hydrazino]-N-methylbenzene-methanesulfonamide.[9]

-

Fischer Indole Cyclization: The hydrazone intermediate is then cyclized to form Sumatriptan. A described method for direct cyclization involves reacting 4-hydrazino-N-methyl-benzene methanesulfonamide with 4,4-dialkoxy-N,N-dimethylbutanamine in an acetonitrile solution of polyphosphate ester.[9] This approach is reported to produce Sumatriptan in high purity and a yield of over 50%.[9]

-

Work-up and Isolation: The reaction mixture is typically subjected to a work-up procedure involving basification to precipitate the free base of Sumatriptan.

-

Purification: The crude product can be purified by standard techniques such as recrystallization to obtain Sumatriptan of the desired purity.

Quantitative Data for Sumatriptan Synthesis

| Parameter | Value | Reference |

| Starting Material | 4-Hydrazino-N-methyl-benzene methanesulfonamide hydrochloride | [9] |

| Key Reagent | 4,4-Dimethoxy-N,N-dimethylbutanamine | [9] |

| Cyclizing Agent | Polyphosphate ester in acetonitrile | [9] |

| Yield | > 50% | [9] |

Reaction Pathway for Sumatriptan Synthesis

Caption: Synthesis of Sumatriptan.

Synthesis of Rizatriptan

The synthesis of Rizatriptan follows a similar Fischer indole synthesis pathway. The key starting materials are a hydrazine derivative, specifically 1-(4-hydrazinophenyl)methyl-1,2,4-triazole or its salt, and 4,4-di(m)ethoxy-N,N-dimethylbutylamine.[10][11][12]

Experimental Protocol: Rizatriptan Synthesis

-

Preparation of Hydrazine: The synthesis of the requisite hydrazine, 2-[4-((1H-1,2,4-triazol-1-yl)methyl)phenyl]hydrazine, can be achieved through various routes, including the deprotection of a tert-butyl carbazate precursor under acidic conditions.[10]

-

Fischer Indole Cyclization: The prepared hydrazine or its hydrochloride salt is dissolved in an acidic aqueous solution (e.g., 2mol/L hydrochloric acid).[10] To this solution is added 4,4-dimethoxy-N,N-dimethylbutylamine.[10] The reaction mixture is then heated to around 70°C for approximately 3 hours to effect the cyclization to Rizatriptan.[10] The cyclization can also be carried out using sulfuric acid at temperatures ranging from 25-70°C.[12]

-

Work-up and Isolation: Following the reaction, the mixture is cooled and the pH is adjusted with a base, such as aqueous ammonia, to precipitate the crude Rizatriptan base.[12]

-

Purification and Salt Formation: The crude product can be purified by adsorbing it onto silica gel and eluting with a suitable solvent.[11] For pharmaceutical use, the purified Rizatriptan base is often converted to a salt, such as the benzoate salt, by reacting it with benzoic acid in a solvent like ethanol, followed by crystallization.[10][11]

Quantitative Data for Rizatriptan Synthesis

| Parameter | Value | Reference |

| Starting Material | 2-[4-((1H-1,2,4-triazol-1-yl)methyl)phenyl]hydrazine | [10] |

| Key Reagent | 4,4-Dimethoxy-N,N-dimethylbutylamine | [10] |

| Reaction Temperature | 60-70 °C | [10] |

| Reaction Time | 2-4 hours | [10] |

| Acid Catalyst | Hydrochloric acid or Sulfuric acid | [10][12] |

Experimental Workflow for Rizatriptan Synthesis

Caption: Synthesis and purification of Rizatriptan.

The use of this compound and its analogues is a cornerstone in the industrial synthesis of several important triptan-based antimigraine drugs. The Fischer indole synthesis provides a convergent and efficient method to construct the essential indole scaffold of these molecules. The protocols and data presented here, derived from the available literature, offer a comprehensive guide for researchers and professionals in the field of drug development and synthesis. These methods, particularly the one-pot procedures, are designed for scalability and high purity, which are critical considerations in pharmaceutical manufacturing.

References

- 1. US20100145064A1 - Method for the preparation of zolmitriptan - Google Patents [patents.google.com]

- 2. US8143417B2 - Method for the preparation of zolmitriptan - Google Patents [patents.google.com]

- 3. Fischer Indole Synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. US9006453B2 - Process for preparation of zolmitriptan - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. KR100566562B1 - Manufacturing method of sumatriptan - Google Patents [patents.google.com]

- 10. CN115417859B - A kind of synthesis method of rizatriptan benzoate - Google Patents [patents.google.com]

- 11. WO2006053116A2 - Rizatriptan process - Google Patents [patents.google.com]

- 12. CA2688463A1 - Process for the preparation of rizatriptan - Google Patents [patents.google.com]

Application Notes and Protocols for 4,4-Diethoxy-N,N-dimethyl-1-butanamine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diethoxy-N,N-dimethyl-1-butanamine, also known as 4-(Dimethylamino)butyraldehyde diethyl acetal, is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the triptan class of drugs.[1][2] Triptans are selective serotonin 5-HT1B/1D receptor agonists used in the acute treatment of migraine headaches.[3][4][5] The diethoxy acetal group in this intermediate serves as a protected aldehyde, which is crucial for its application in the Fischer indole synthesis, a key reaction in the formation of the indole core structure of many triptans.[2][6] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Zolmitriptan, Sumatriptan, Rizatriptan, and Almotriptan.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1116-77-4 | [1][2] |

| Molecular Formula | C10H23NO2 | [1][2] |

| Molecular Weight | 189.30 g/mol | [1][3][7] |

| Appearance | Colorless to light-yellowish liquid | [2][8] |

| Boiling Point | 230.7 °C | [1] |

| Density | 0.884 g/cm³ | [1] |

| Storage | 2-8°C, in a well-closed container | [1][2][3] |

Application in Triptan Synthesis

The general synthetic strategy for triptans using this compound involves the Fischer indole synthesis. This reaction condenses a substituted phenylhydrazine with the aldehyde (unmasked from the acetal intermediate in situ under acidic conditions) to form the characteristic indole ring system of the triptan molecule.

Quantitative Data for Triptan Synthesis

The following table summarizes typical yields and purities achieved in the synthesis of various triptans using this compound or its analogs.

| Triptan API | Overall Yield | Purity (HPLC) | Reference |

| Zolmitriptan | 60% | 99.9% | [1] |

| Sumatriptan | >30% | >99% | [2] |

| Rizatriptan | - | >99.5% | [9] |

| Almotriptan | 81-92% | 95-97.6% | [6][10][11] |

Experimental Protocols

Synthesis of Zolmitriptan

This protocol describes a one-pot synthesis of Zolmitriptan starting from (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one.

Materials:

-

(S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Stannous Chloride

-

This compound

-

Sodium Hydroxide

-

Deionized Water

-

Ethyl Acetate

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, suspend (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to -5 to 0°C.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 0°C to form the diazonium salt.[12]

-

-

Reduction to Hydrazine:

-

In a separate vessel, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to -15 to -10°C.

-

Slowly add the previously prepared diazonium salt solution to the stannous chloride solution, maintaining the low temperature.[1] This reduces the diazonium salt to the corresponding (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride.[12]

-

-

Fischer Indole Synthesis and Cyclization:

-

Adjust the pH of the reaction mixture containing the hydrazine intermediate to approximately 1.7-1.85 using a 50% sodium hydroxide solution.

-

Heat the reaction mixture to 96-103°C.

-

Slowly add this compound to the heated mixture and maintain the temperature for 3-4 hours.[12]

-

Monitor the reaction progress by TLC until the hydrazine is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture and adjust the pH to the alkaline range to precipitate the crude Zolmitriptan.

-

Filter the crude product and recrystallize from a suitable solvent system (e.g., isopropyl alcohol/n-heptane) to yield pure Zolmitriptan.

-

Synthesis of Sumatriptan

This protocol outlines the synthesis of Sumatriptan via the Fischer indole synthesis.

Materials:

-

4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride

-

This compound

-

Polyphosphoric acid ethyl ester

-

Water

-

Sodium Carbonate

-

Ethyl Acetate

-

Methanol

Procedure:

-

Hydrazone Formation:

-

In a reaction flask, dissolve 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride in water and concentrated HCl.

-

Add this compound and stir at room temperature for 2 hours to form the corresponding hydrazone in situ.[2]

-

-

Fischer Indole Cyclization:

-

Work-up and Purification:

Signaling Pathway of Triptans

Triptans exert their therapeutic effect by acting as agonists for the 5-HT1B and 5-HT1D serotonin receptors. The proposed mechanism of action involves three key effects:

-

Vasoconstriction: Triptans cause the constriction of painfully dilated cranial blood vessels.[4][13]

-

Inhibition of Neuropeptide Release: They inhibit the release of vasoactive neuropeptides, such as CGRP (calcitonin gene-related peptide), from trigeminal nerve endings.[3][14]

-

Inhibition of Nociceptive Neurotransmission: Triptans reduce the transmission of pain signals within the trigeminal nucleus caudalis in the brainstem.[4][14][15]

Conclusion

This compound is a versatile and indispensable intermediate in the pharmaceutical industry, particularly for the synthesis of anti-migraine triptan drugs. Its protected aldehyde functionality allows for the efficient construction of the core indole structure through the Fischer indole synthesis. The protocols and data presented herein provide a valuable resource for researchers and professionals involved in the development and manufacturing of these important therapeutic agents. Adherence to optimized reaction conditions is crucial for achieving high yields and purities of the final API.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2006054311A2 - Improved process for the preparation of high purity sumatriptan - Google Patents [patents.google.com]

- 3. What are 5-HT1D receptor agonists and how do they work? [synapse.patsnap.com]

- 4. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triptan - Wikipedia [en.wikipedia.org]

- 6. Almotriptan synthesis - chemicalbook [chemicalbook.com]

- 7. US20100292290A1 - Novel process to prepare almotriptan - Google Patents [patents.google.com]

- 8. US9006453B2 - Process for preparation of zolmitriptan - Google Patents [patents.google.com]

- 9. US20090062550A1 - Process for the Large Scale Production of Rizatriptan Benzoate - Google Patents [patents.google.com]

- 10. WO2008151584A1 - Method for the preparation of high purity almotriptan - Google Patents [patents.google.com]

- 11. CN103724252A - Preparation method of almotriptan - Google Patents [patents.google.com]

- 12. EP2751098B1 - An improved process for preparation of zolmitriptan - Google Patents [patents.google.com]

- 13. Exploring the Mechanisms of Action of Triptans in Acute Migraine Relief - Klarity Health Library [my.klarity.health]

- 14. droracle.ai [droracle.ai]

- 15. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: 4,4-Diethoxy-N,N-dimethyl-1-butanamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Diethoxy-N,N-dimethyl-1-butanamine, also known as 4-Dimethylaminobutyraldehyde diethyl acetal, is a key synthetic intermediate, particularly in the pharmaceutical industry. Its primary application lies in the construction of the N,N-dimethylaminoethyl side-chain of various tryptamine-based drugs. This document provides a detailed overview of its reaction mechanism, applications in the synthesis of prominent anti-migraine agents, and comprehensive experimental protocols.

Introduction